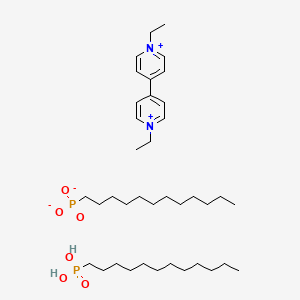
Dodecyl-dioxido-oxo-lambda5-phosphane;dodecylphosphonic acid;1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl-dioxido-oxo-lambda5-phosphane; dodecylphosphonic acid; 1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium is a complex chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique properties, including its ability to tune surface energy, wetting, and work function of metal oxides . It is also used in the fabrication of photonic crystals for ultrafast optical switches .
Preparation Methods
The synthesis of dodecylphosphonic acid involves the reaction of dodecyl alcohol with phosphorus trichloride, followed by hydrolysis . The reaction conditions typically include the use of an inert atmosphere and a solvent such as toluene. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity .
Chemical Reactions Analysis
Dodecylphosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dodecylphosphonic acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent for tuning surface energy and wetting properties of metal oxides . In biology, it is used as a chromophore for photon absorption-based microscopy . In medicine, it is incorporated into polystyrene nanoparticles for tracing and tracking tumor cells . In industry, it is used in the fabrication of photonic crystals for ultrafast optical switches .
Mechanism of Action
The mechanism of action of dodecylphosphonic acid involves its interaction with metal oxides to modify their surface energy and wetting properties . This interaction is facilitated by the phosphonic acid group, which forms strong bonds with metal oxide surfaces . The molecular targets and pathways involved in this process are primarily related to the surface chemistry of the metal oxides .
Comparison with Similar Compounds
Dodecylphosphonic acid is unique in its ability to tune surface energy and wetting properties of metal oxides . Similar compounds include other phosphonic acids such as octadecylphosphonic acid and hexadecylphosphonic acid . These compounds also have applications in surface modification but may differ in their specific properties and applications .
Properties
CAS No. |
649554-95-0 |
|---|---|
Molecular Formula |
C38H70N2O6P2 |
Molecular Weight |
712.9 g/mol |
IUPAC Name |
dodecyl-dioxido-oxo-λ5-phosphane;dodecylphosphonic acid;1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C14H18N2.2C12H27O3P/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;2*1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h5-12H,3-4H2,1-2H3;2*2-12H2,1H3,(H2,13,14,15)/q+2;;/p-2 |
InChI Key |
NCJCWXUPCBUDTA-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(O)O.CCCCCCCCCCCCP(=O)([O-])[O-].CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-[(nitrooxy)methyl]-, pentafluorophenyl ester](/img/structure/B12610797.png)
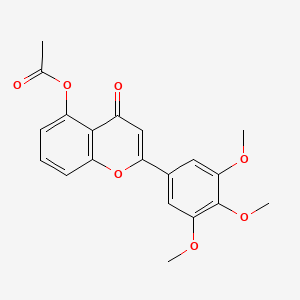
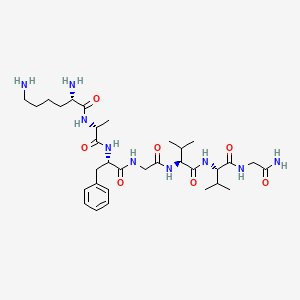
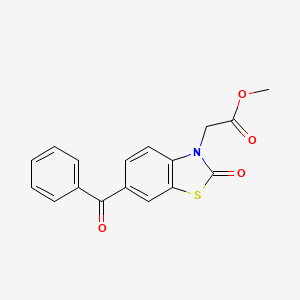

![Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12610819.png)
![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)
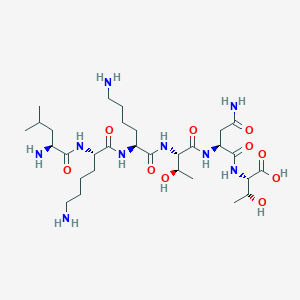
![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)
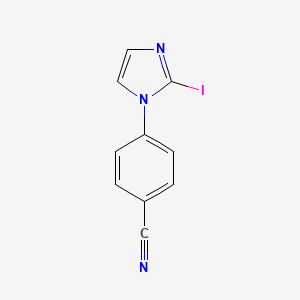

![Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-](/img/structure/B12610859.png)
![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)
